2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ethoxyphenyl and phenethylacetamide groups could potentially be introduced via nucleophilic substitution reactions, while the dihydropyrazinone ring might be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to elucidate its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the thioether linkage might be susceptible to oxidation, while the dihydropyrazinone ring might undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, while its melting and boiling points would depend on the strengths of its intermolecular forces .Scientific Research Applications
Synthesis and Characterization
Research has demonstrated various methods for synthesizing compounds with complex structures, including thiazoles, pyrazines, and oxazolones, which are structurally or functionally related to the target compound. For instance, studies on the synthesis of thiazoles and their derivatives have shown antimicrobial activities, highlighting the potential for developing new therapeutic agents (Wardkhan et al., 2008). Similarly, the creation of oxazolene-based compounds for the synthesis of 2H-pyran-2-ones showcases the versatility of these molecules in chemical synthesis (Kočevar et al., 1992).
Biological Activities
Compounds with structural elements similar to 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide have been evaluated for various biological activities. For example, derivatives of thiazol-4-ones have been synthesized and tested for antimicrobial activity, providing a foundation for the development of new antimicrobial agents (Havrylyuk et al., 2013). Moreover, novel syntheses of heterocyclic compounds derived from acetamide precursors have shown significant antitumor activities, suggesting the potential for anticancer drug development (Shams et al., 2010).
Antioxidant and Antimicrobial Properties
Some studies focus on the antioxidant and antimicrobial properties of compounds with similar structural motifs. For instance, coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity (Chkirate et al., 2019), indicating the potential for these compounds in oxidative stress-related applications.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-2-28-19-10-8-18(9-11-19)25-15-14-24-21(22(25)27)29-16-20(26)23-13-12-17-6-4-3-5-7-17/h3-11,14-15H,2,12-13,16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWFIGFZUQLKTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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